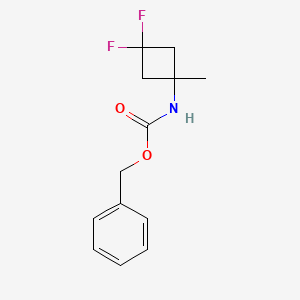

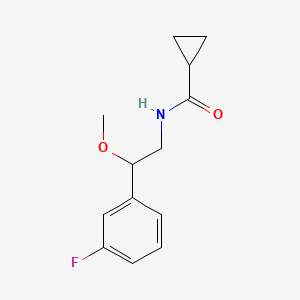

![molecular formula C18H24N6 B2499042 4-(4-Ethylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 896073-98-6](/img/structure/B2499042.png)

4-(4-Ethylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves multiple steps, including condensation reactions, cyclocondensation, and N-methylation. For instance, the synthesis of N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a related compound, is achieved through a multi-step process starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, yielding a chemical yield of 13-14% (Wang et al., 2018).

Applications De Recherche Scientifique

Synthesis and Imaging Applications

A study by Wang et al. (2018) details the synthesis of a derivative of pyrazolo[1,5-a]pyrimidine, aiming at its application as a Positron Emission Tomography (PET) agent for imaging of IRAK4 enzyme in neuroinflammation. The synthesis involved multiple steps, culminating in a compound with high radiochemical yield and purity, indicating potential for neuroimaging applications (Wang et al., 2018).

Anti-Inflammatory and Anticancer Properties

Research by Auzzi et al. (1983) explores derivatives of pyrazolo[1,5-a]pyrimidine for their antiinflammatory properties. Among the synthesized compounds, one showed higher activity and a better therapeutic index than reference drugs, without ulcerogenic activity, suggesting a potential for the development of new nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, evaluating them for their cytotoxic and 5-lipoxygenase inhibition activities. The study identified compounds with promising anticancer activity against HCT-116 and MCF-7 cell lines, highlighting the therapeutic potential of pyrazolopyrimidine derivatives (Rahmouni et al., 2016).

Antitubercular Activity

Vavaiya et al. (2022) developed novel homopiperazine-pyrimidine-pyrazole hybrids and evaluated their antitubercular activity against Mycobacterium tuberculosis. The study found that certain compounds exhibited potent activity, indicating the compound's utility in antitubercular therapy (Vavaiya et al., 2022).

Uroselective Alpha 1-Adrenoceptor Antagonists

Elworthy et al. (1997) identified novel arylpiperazines, including pyrazolo[1,5-a]pyrimidine derivatives, as alpha 1-adrenoceptor subtype-selective antagonists. These compounds showed promise as uroselective agents, potentially applicable in treatments for lower urinary tract symptoms (Elworthy et al., 1997).

Propriétés

IUPAC Name |

6-(4-ethylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6/c1-5-22-6-8-23(9-7-22)15-11-14(4)20-18-16-12(2)10-13(3)19-17(16)21-24(15)18/h10-11H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMATAADNZBERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=NC3=C4C(=CC(=NC4=NN23)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

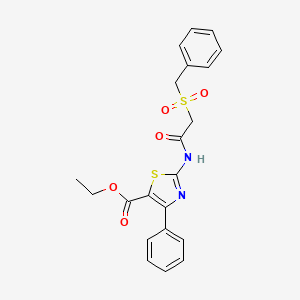

![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)

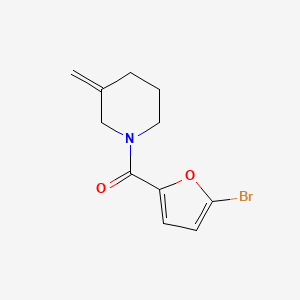

![3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)

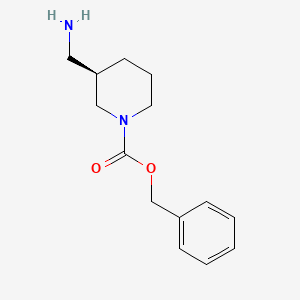

![4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2498969.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2498971.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2498976.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)